5-Bromonaphthalen-2-ol
Overview
Description
Synthesis Analysis
The synthesis of 5-Bromonaphthalen-2-ol and related compounds typically involves palladium-catalyzed cross-coupling reactions. For example, Oligo(naphthalene-2,3-diyl)s are synthesized through the reaction of 2-naphthyl-zinc compounds with 2-bromonaphthalene derivatives, demonstrating the pivotal role of bromonaphthalenes in constructing complex aromatic structures (Motomura et al., 2005). Additionally, the selective bromination of 1-bromonaphthalene has been developed for the efficient synthesis of bromonaphthalene derivatives, highlighting the versatility of bromonaphthalenes in synthesis (Çakmak et al., 2002).
Molecular Structure Analysis
Structural analysis of bromonaphthalene derivatives, including 5-Bromonaphthalen-2-ol, often involves advanced spectroscopic techniques. For instance, the structure of certain bromonaphthalene derivatives has been elucidated using crystallographic and spectroscopic methods, revealing complex molecular arrangements stabilized by weak interactions (Thanigaimani et al., 2015).
Chemical Reactions and Properties
Bromonaphthalene compounds participate in various chemical reactions, including electrophilic cyclizations and amination processes. The reaction of diaryl-2,3-allenyl ethers with N-bromosuccinimide, for instance, produces highly functionalized 2-bromonaphthalenes, demonstrating the reactivity of bromonaphthalenes towards electrophilic cyclization (Wang et al., 2014).
Scientific Research Applications
Colorimetric Sensor for Cysteine Detection : A study by Shang et al. (2016) found that 2-bromonaphthalene-1,4-dione serves as a highly selective and sensitive colorimetric sensor for cysteine detection in water solutions and bovine serum albumin, indicating potential applications in detecting natural amino acids (Shang et al., 2016).
Bio-catalysis and Biosensors : Hudlický et al. (1996) reported that microbial oxidation of bromonaphthalenes produces new chiral synthons with enantiomeric excess, suggesting applications in bio-catalysis and biosensors (Hudlický et al., 1996).
Synthesis of Protein Kinase C Inhibitor : Coleman and Grant (1991) presented an efficient synthesis of bromonaphthalenes as precursors to the perylenequinone ring system characteristic of the protein kinase C inhibitor calphostin C (Coleman & Grant, 1991).
Antimicrobial Activities : Sherekar et al. (2021) synthesized derivatives that exhibited excellent antimicrobial activities, highlighting the potential in medical applications (Sherekar et al., 2021).
Organic Synthesis and Catalysis : Çakmak et al. (2002) found that selective bromination of 1-bromonaphthalene efficiently produces various bromonaphthalene derivatives, useful in organic synthesis and catalysis (Çakmak et al., 2002).
Photodynamic Therapy : Barut et al. (2017) identified certain derivatives as superior photosensitizers for photodynamic therapy due to their DNA photocleavage properties (Barut et al., 2017).
Anticancer Activity : Zhang et al. (2017) demonstrated that phthalazino[1,2-b]quinazolinones exhibit strong anticancer activity in bladder cancer cells (Zhang et al., 2017).
Safety And Hazards
5-Bromonaphthalen-2-ol is classified as a skin irritant (Category 2, H315), an eye irritant (Category 2A, H319), and may cause respiratory irritation (Category 3, H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water in case of contact with eyes .
properties
IUPAC Name |
5-bromonaphthalen-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCYULYTYLSGBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629952 | |
Record name | 5-Bromonaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromonaphthalen-2-ol | |
CAS RN |
116632-05-4 | |
Record name | 5-Bromonaphthalen-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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